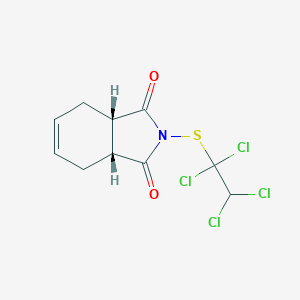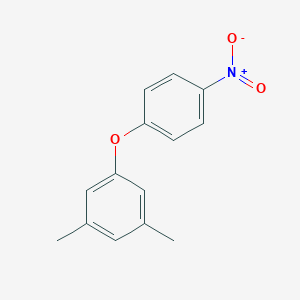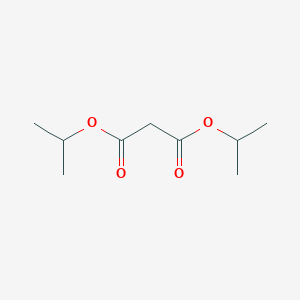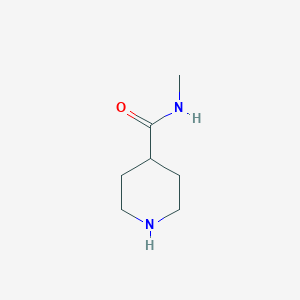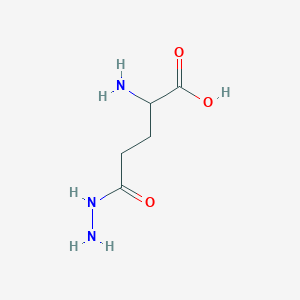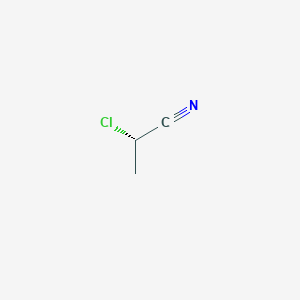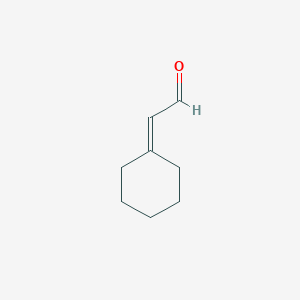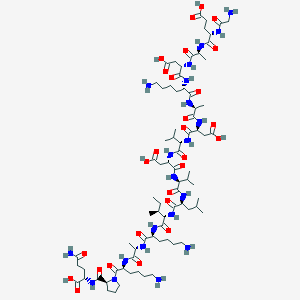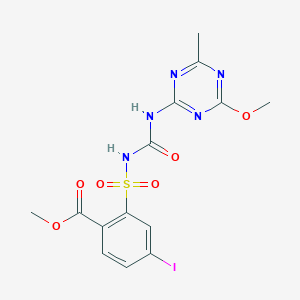
4-碘-2-(N-(4-甲氧基-6-甲基-1,3,5-三嗪-2-基氨基羰基)磺酰氨基)苯甲酸甲酯
概述
描述
The compound of interest, methyl 4-iodo-2-(N-(4-methoxy-6-methyl-1,3,5-triazin-2-ylcarbamoyl)sulfamoyl)benzoate, is a complex molecule that likely exhibits a range of interesting chemical properties and reactivity due to its functional groups. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative.
Synthesis Analysis
The synthesis of complex organic molecules often involves the formation of heterocyclic structures, as seen in the synthesis of functionalized 4H-1,2-benzoxazine derivatives . Although the target molecule is not a benzoxazine, the methodologies described for introducing various electron-withdrawing substituents on the benzene ring could be relevant for its synthesis. The use of strong acids like trifluoromethanesulfonic acid in the synthesis of these heterocycles suggests that similar conditions might be employed in the synthesis of the target molecule, particularly in forming the triazine ring system .
Molecular Structure Analysis
The molecular structure of organic compounds can be elucidated using techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. For instance, the sulfonamide compound 4MNBS was characterized using these methods, providing detailed structural information . Similarly, the target molecule's structure could be analyzed using XRD to determine its crystal structure and NMR to understand the electronic environment of the various atoms within the molecule.
Chemical Reactions Analysis
The reactivity of sulfonamide and triazine derivatives is of particular interest. The sulfonamide-sulfonimide tautomerism observed in sulfonamide-1,2,4-triazine derivatives indicates that the target molecule may also exhibit tautomeric behavior, which could affect its reactivity and the types of chemical reactions it can participate in . The intermolecular hydrogen bonding patterns observed in these derivatives could also be relevant to the target molecule, influencing its solubility and interaction with other molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of a molecule are closely related to its molecular structure. The target molecule's properties such as solubility, melting point, and stability could be inferred from related compounds. For example, the stability of a molecule can be analyzed using hyperconjugative interactions and charge delocalization through natural bond orbital (NBO) analysis, as demonstrated for the 4MNBS molecule . The frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are critical in understanding the molecule's reactivity, which can be calculated using Density Functional Theory (DFT) .
科学研究应用
光降解研究
该化合物的な光解(磺酰脲类除草剂)已被广泛研究。它在玻璃、土壤和植物表面等不同表面上降解成各种光产物。光降解速率随表面不同而变化,与土壤相比,在玻璃上观察到的速率更快。这项研究对了解这种除草剂的环境影响和降解行为具有重要意义 (Bhattacharjeel 和 Dureja,2002 年)。
田间条件下的光稳定性
在田间条件下对该除草剂的光稳定性进行的研究表明,它在各种溶剂中的降解遵循一级动力学。这项研究有助于了解这种除草剂在农业环境中的环境行为 (Bhattacharjee 和 Dureja,1999 年)。
水解机理
对类似磺酰脲类除草剂的水解的研究提供了对该化合物化学行为的见解。酸性介质中的水解涉及连续反应,该研究有助于理解这些除草剂的稳定性和降解途径 (Hemmamda、Calmon 和 Calmon,1994 年)。
土壤微生物活性
该除草剂对土壤微生物活性的影响已得到研究。发现除草剂对土壤中微生物参数的影响取决于施用速率和活性持续时间。这对于了解在农业实践中使用这种除草剂的生态影响至关重要 (Radivojević 等人,2014 年)。
除草剂持久性和流动性
已经对该除草剂在各种环境(如稻田和土壤)中的持久性和流动性进行了研究。了解其持久性有助于评估其在环境中积累的风险,其流动性影响其在农业中的施用策略 (Sondhia,2009 年)。
属性
IUPAC Name |
methyl 4-iodo-2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14IN5O6S/c1-7-16-12(19-14(17-7)26-3)18-13(22)20-27(23,24)10-6-8(15)4-5-9(10)11(21)25-2/h4-6H,1-3H3,(H2,16,17,18,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGAYSCWLXQJBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=C(C=CC(=C2)I)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14IN5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101020557 | |
| Record name | Iodosulfuron methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101020557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-iodo-2-(N-(4-methoxy-6-methyl-1,3,5-triazin-2-ylcarbamoyl)sulfamoyl)benzoate | |
CAS RN |
144550-06-1 | |
| Record name | Benzoic acid, 4-iodo-2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144550-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-iodo-2-(3-(4-methoxy-6-methyl-1,3,5-triazine-2-yl)ureidosulfonyl)benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144550061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodosulfuron methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101020557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-iodo-2-(3-(4-methoxy-6-methyl-1,3,5-triazine-2-yl)ureidosulfonyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.823 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

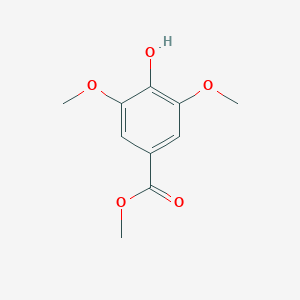
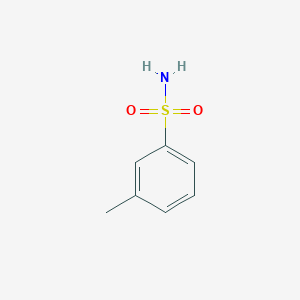
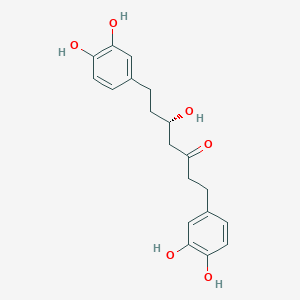
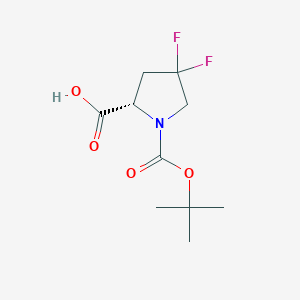
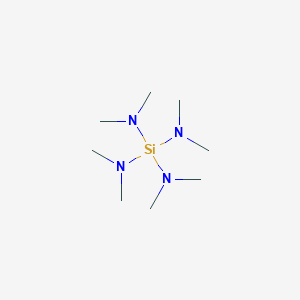
![Bicyclo[3.1.0]hexan-3-one](/img/structure/B155123.png)
